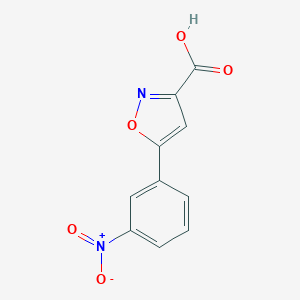
5-(3-Nitrophenyl)isoxazole-3-carboxylic acid
Overview
Description
“5-(3-Nitrophenyl)isoxazole-3-carboxylic acid” is a chemical compound with the CAS Number: 199601-80-4 . It has a molecular weight of 234.17 . The IUPAC name for this compound is 5-(3-nitrophenyl)-3-isoxazolecarboxylic acid . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for “5-(3-Nitrophenyl)isoxazole-3-carboxylic acid” is 1S/C10H6N2O5/c13-10(14)8-5-9(17-11-8)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“5-(3-Nitrophenyl)isoxazole-3-carboxylic acid” is a solid substance . It is stored in dry conditions at 2-8°C . The compound has a molecular weight of 234.17 .
Scientific Research Applications
Antimicrobial Activity
5-(3-Nitrophenyl)isoxazole-3-carboxylic acid and its derivatives have shown promising results in antimicrobial activities. Dhaduk and Joshi (2022) synthesized a series of isoxazole derivatives and found that compounds like 5a, 5c, 5e, 5f, and 5i exhibited notable antibacterial and antifungal activity against various strains of bacteria and fungi (Dhaduk & Joshi, 2022).
Chemical Synthesis and Reactivity
The reactivity of β-keto ethyleneacetals with hydroxylamine has been studied by Paradkar, Latham, and Krishnaswami (1993), where they observed the formation of 5-(2-nitrophenyl)isoxazole as a product, indicating the versatile reactivity of isoxazole compounds (Paradkar, Latham, & Krishnaswami, 1993).
Novel Chemical Systems and Acidity
Zvilichovsky (1975) reported that 4-(p-Nitrophenyl)-3,5-dihydroxyisoxazole, a closely related compound, is a strong acid with unique reactivity towards carbonyl compounds, suggesting the potential of isoxazole derivatives in creating novel chemical systems (Zvilichovsky, 1975).
Herbicidal Activity
Research by Hamper et al. (1995) on 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrated significant herbicidal activity against various weeds, highlighting the agricultural applications of isoxazole derivatives (Hamper et al., 1995).
Antiapoptotic Properties
A study by Simoni et al. (2008) found that certain isoxazole derivatives, particularly those with a nitro group replacing the carboxylic function, exhibited high cell protective activity and antiapoptotic properties (Simoni et al., 2008).
Xanthine Oxidase Inhibitors
Wang et al. (2010) synthesized 5-phenylisoxazole-3-carboxylic acid derivatives and analyzed their ability to inhibit xanthine oxidase, finding that most compounds exhibited significant inhibitory potency, indicating their potential in medicinal chemistry (Wang et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-nitrophenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-10(14)8-5-9(17-11-8)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADDGBIOHFWIDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





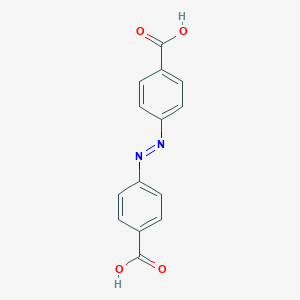

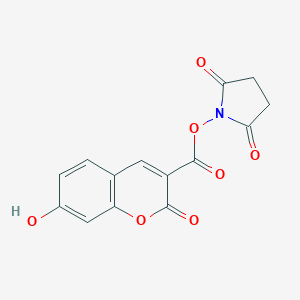


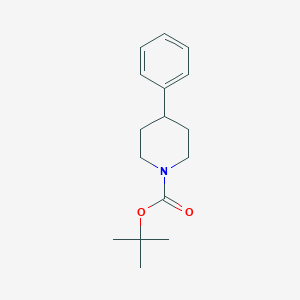
![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)
![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)
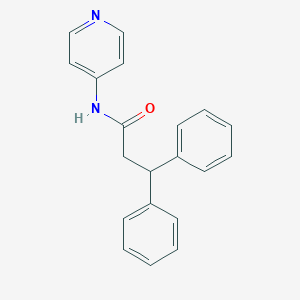
![5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B187411.png)
![3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187412.png)
![2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide](/img/structure/B187414.png)